Mepiquat

描述

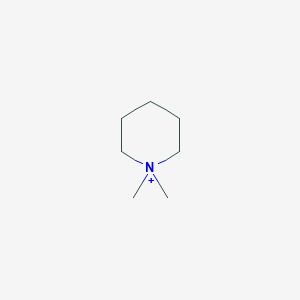

Mepiquat is a plant growth regulator widely used in agriculture to control the growth of various crops, particularly cotton and soybeans. It is known for its ability to inhibit excessive vegetative growth, thereby promoting a more compact plant structure and enhancing yield and quality. This compound is typically applied in the form of this compound chloride, a quaternary ammonium compound.

准备方法

Synthetic Routes and Reaction Conditions: Mepiquat chloride is synthesized through the reaction of 1,1-dimethylpiperidinium chloride with methyl chloride. The reaction is typically carried out in an aqueous medium under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound chloride is produced by reacting 1,1-dimethylpiperidinium chloride with methyl chloride in large-scale reactors. The reaction mixture is then subjected to purification processes, including filtration and crystallization, to obtain the final product in its pure form. The purified this compound chloride is then formulated into various agricultural products for commercial use .

化学反应分析

Formation Pathways in Maillard Reaction Systems

Mepiquat forms during thermal processing via methylation of piperidine, a degradation product of lysine. This reaction occurs under dry-heat conditions (e.g., coffee roasting) and requires three key components:

-

Lysine (precursor to piperidine through decarboxylation)

-

Fructose (participates in Maillard reaction)

-

Trigonelline (acts as a methyl donor)

Key Steps:

-

Lysine undergoes decarboxylation to form piperidine.

-

Trigonelline donates a methyl group to piperidine via thermal methylation.

-

This compound is synthesized as the final product.

Experimental Validation (Hammel et al., 2014):

-

Model systems with pyrolysis tubes heated to 240°C confirmed this compound formation only in the presence of all three reactants .

-

Isotope-labeled lysine ([¹³C₆]lysine) traced carbon incorporation into this compound, confirming lysine as the precursor .

| Reaction Components | Product Detected | Conditions |

|---|---|---|

| Lysine + Fructose | Piperidine | 240°C, dry heat |

| Piperidine + Trigonelline | This compound | Methylation at 240°C |

Stability and Degradation Pathways

This compound chloride exhibits distinct environmental and thermal stability profiles:

Thermal Stability

-

Degrades in aqueous solutions via hydrolysis, forming CO₂ and simpler amines under aerobic conditions .

Environmental Degradation

| Pathway | Half-Life | Primary Products | Conditions |

|---|---|---|---|

| Aerobic soil | <7 days | CO₂ | Moist soil, 25°C |

| Anaerobic aquatic | Stable | None | Water-saturated systems |

| Photolysis | Stable | None | UV light exposure |

Analytical Detection Methods

High-resolution mass spectrometry (HRMS) and liquid chromatography (LC) are critical for identifying this compound in complex matrices:

LC-HRMS Parameters (Thermo Scientific Q Exactive)

-

Column : C18 reversed-phase

-

Mobile Phase : Acetonitrile/water with 0.1% formic acid

-

Detection : Full-scan MS (m/z 100–400) and targeted MS² for fragmentation patterns .

Key Spectral Data:

-

This compound : [M+] m/z 114.1492 (C₇H₁₆N⁺)

-

Isotope-Labeled this compound : [M+] m/z 120.1785 ([¹³C₆]C₇H₁₆N⁺) .

Mechanistic Insights from Isotope Studies

Stable isotope labeling elucidated the methyl transfer mechanism:

-

Trigonelline transfers a methyl group to piperidine, forming this compound.

-

Mass shifts in HRMS spectra confirmed trigonelline’s role as the methyl donor .

Proposed Reaction Pathway:

Environmental and Agricultural Implications

While this compound is stable during crop processing, its environmental persistence is low due to rapid aerobic degradation . Regulatory assessments confirm negligible residue risks in food products when applied as a growth regulator .

This synthesis integrates findings from thermal chemistry, environmental fate studies, and analytical methodologies, providing a comprehensive overview of this compound’s chemical behavior.

科学研究应用

Agronomic Applications

2.1 Yield Improvement

Research indicates that the application of mepiquat chloride significantly enhances cotton yield by improving key agronomic traits:

- Boll Weight and Number : Studies have demonstrated that this compound application increases boll weight and the number of bolls per plant. For instance, a study reported the highest seed cotton yield of 3595 kg/ha with optimal nitrogen and this compound application rates .

- Fiber Quality : this compound also contributes to better fiber quality metrics such as fiber length and strength, which are crucial for textile production .

Table 1: Effects of this compound on Cotton Yield and Quality

| Parameter | Control (No this compound) | This compound Application (120 g/ha) |

|---|---|---|

| Seed Cotton Yield (kg/ha) | 2800 | 3595 |

| Lint Yield (kg/ha) | 1300 | 1701 |

| Fiber Length (mm) | 27 | 30 |

| Fiber Strength (g/tex) | 28 | 32 |

Physiological Effects

3.1 Enhanced Photosynthesis and Nutrient Uptake

This compound chloride has been shown to improve photosynthetic efficiency by increasing chlorophyll content and enhancing the CO2 exchange rate in treated plants. This leads to better light utilization and overall plant health . Additionally, it promotes lateral root development, which improves nutrient uptake efficiency during critical growth stages.

3.2 Stress Resistance

By controlling plant height and optimizing leaf area index, this compound-treated plants exhibit greater resilience against environmental stresses such as drought and disease pressure. This is particularly beneficial in regions prone to adverse climatic conditions .

Case Studies

4.1 Field Trials in Louisiana

In extensive field trials conducted in Louisiana, researchers observed that this compound application led to significant reductions in plant height while maintaining or improving yield levels compared to untreated controls. The trials highlighted that while direct yield enhancements were variable, the management benefits regarding boll retention and reduced lodging were consistent across multiple growing seasons .

4.2 Comparative Studies on Growth Regulators

A comparative study involving multiple PGRs including this compound chloride indicated that while this compound effectively controlled vegetative growth, it also had unique advantages in promoting early fruit retention compared to other regulators like paclobutrazol .

作用机制

Mepiquat exerts its effects by inhibiting the biosynthesis of gibberellins, a group of plant hormones that promote cell elongation and growth. By inhibiting gibberellin synthesis, this compound reduces cell elongation, leading to shorter internodes and a more compact plant structure. This inhibition occurs through the upregulation of specific genes involved in gibberellin metabolism, ultimately disrupting the signaling pathways and maintaining gibberellin homeostasis .

相似化合物的比较

Chlormequat: Another quaternary ammonium compound used as a plant growth regulator. It also inhibits gibberellin biosynthesis but has different effects on plant physiology.

Paclobutrazol: A triazole compound that inhibits gibberellin biosynthesis and is used to control plant growth in various crops

Mepiquat’s unique properties and specific mode of action make it a valuable tool in agricultural and scientific research, offering distinct advantages over other growth regulators.

生物活性

Mepiquat chloride (MC), a widely used plant growth regulator, has garnered significant attention in agricultural research due to its unique biological activities. This article explores the biological activity of this compound, focusing on its effects on plant growth, physiological responses, and potential applications in crop management.

Overview of this compound Chloride

This compound chloride is primarily known for its ability to inhibit gibberellin (GA) biosynthesis, leading to reduced internode elongation and compact plant growth. It is commonly applied in crops such as cotton, soybeans, and potatoes to enhance yield and improve resistance to abiotic stressors.

This compound functions by interfering with the GA signaling pathway, which is crucial for cell elongation and growth regulation. The application of this compound results in:

- Inhibition of Gibberellin Synthesis : this compound reduces the levels of bioactive GAs such as GA3 and GA4 by downregulating genes involved in their biosynthesis, including GhGA3ox and GhGA20ox .

- Alteration of Plant Hormone Levels : Studies have shown that this compound application leads to increased levels of abscisic acid (ABA) while decreasing zeatin concentrations, which enhances drought resistance in plants .

Effects on Plant Growth

The impact of this compound on various crops has been extensively studied:

- Cotton : this compound has been shown to improve morpho-physiological traits by enhancing lateral root formation and antioxidant capacity under abiotic stress . It promotes the expression of genes related to indole-3-acetic acid (IAA), gibberellin, and cytokinin biosynthesis.

- Soybeans : Research indicates that this compound inhibits overall growth but significantly improves drought resistance. The expression of genes related to photosynthesis and cell wall synthesis is downregulated under this compound treatment . Additionally, it enhances antioxidant enzyme activities (SOD and POD) .

- Potatoes : A study demonstrated that this compound chloride positively influenced growth parameters and seed yield when combined with potassium sources .

Case Study 1: Cotton Under Abiotic Stress

In a controlled experiment, cotton plants treated with this compound chloride exhibited enhanced drought tolerance. The study highlighted significant improvements in root development and physiological responses, such as increased chlorophyll content and reduced malondialdehyde levels, indicating lower oxidative stress .

Case Study 2: Soybean Growth Regulation

A molecular analysis using RNA sequencing revealed that soybean plants subjected to this compound treatment showed differential expression of genes involved in hormone signaling pathways. Notably, the downregulation of GA biosynthesis genes correlated with reduced plant height but improved stress resilience .

Data Tables

属性

IUPAC Name |

1,1-dimethylpiperidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCAWEWCFVZOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24307-26-4 (chloride) | |

| Record name | Mepiquat [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9042122 | |

| Record name | Mepiquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15302-91-7 | |

| Record name | Mepiquat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15302-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepiquat [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepiquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPIQUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2SFZ0Z4TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does mepiquat chloride influence cotton plant growth?

A1: this compound chloride acts as a gibberellin biosynthesis inhibitor. [, , , ] Gibberellins are plant hormones that promote stem elongation. By inhibiting their synthesis, this compound chloride reduces internode length, leading to shorter, more compact cotton plants. [, , ]

Q2: What are the downstream effects of this compound chloride application on cotton?

A2: this compound chloride's growth regulation results in several notable effects: [, , , , , , ]* Reduced Plant Height: This improves harvest efficiency and reduces lodging risk. [, , ]* Increased Fruiting Branching: This can lead to higher fruit set at lower positions on the plant. [, ]* Modified Leaf Morphology: this compound chloride can influence leaf size and shape, potentially affecting photosynthesis. [, ]* Altered Nutrient Allocation: The compound may influence the distribution of resources within the plant, impacting yield components like boll number and size. [, ]

Q3: Are there differences in how this compound chloride is absorbed and distributed within the cotton plant depending on the application method?

A3: Research suggests that this compound chloride is effectively absorbed both through foliage and seed coatings. [, ] While foliar applications are common, seed treatments may offer a slow-release approach, potentially reducing the number of applications needed. [, ] The wick application method allows for a more targeted application of this compound chloride, potentially reducing the amount needed compared to broadcast spraying. []

Q4: Do environmental conditions play a role in this compound chloride's effectiveness?

A4: Yes, environmental factors significantly influence this compound chloride's performance. [, , ] Factors such as water availability, temperature, and nutrient levels can alter the plant's response to the growth regulator. For instance, this compound chloride's effects may be more pronounced under high-input conditions like irrigation and optimal nitrogen fertilization. [, ]

Q5: How does this compound chloride application interact with nitrogen management in cotton?

A5: Nitrogen fertilization stimulates vegetative growth in cotton. [] this compound chloride can moderate this effect, potentially preventing excessive growth that might negatively impact yield. [, ] Research suggests that optimizing both nitrogen rates and this compound chloride application timings are crucial for achieving desired growth patterns and maximizing yield potential. [, ]

Q6: Are there concerns about this compound chloride resistance developing in cotton?

A6: While this compound chloride resistance in cotton has not been widely reported, it's a possibility with continuous use of any pesticide. [] Monitoring for potential resistance development is crucial. Research into alternative growth regulation strategies could be beneficial to diversify management practices. []

Q7: What are the environmental fate and potential impacts of this compound chloride?

A7: Understanding the environmental fate of this compound chloride, including its degradation pathways and potential effects on non-target organisms, is essential for sustainable use. [] Research focusing on minimizing this compound chloride application rates while maintaining efficacy, as well as exploring alternative application methods like seed coatings, could contribute to reducing environmental impact. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。